3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Medicinal Chemistry Physicochemical Properties ADME

Researchers requiring a lipophilicity-enhanced pyrazole scaffold often face limited access to a single, versatile building block that supports both hydrazone library synthesis and metal coordination studies. 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (CAS 98484-97-0) directly addresses this gap. - Free N1 position enables efficient diversification into N1-alkylated, acylated, or arylated derivatives, reducing the need for multiple starting materials. - Symmetrical 3,5-dimethyl substitution provides a defined steric environment for rational metal complex design in catalysis and corrosion inhibition. - Established utility in agrochemical synthesis (insecticides/herbicides) offers a validated application path for crop protection R&D.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 98484-97-0
Cat. No. B1518254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
CAS98484-97-0
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)NN
InChIInChI=1S/C6H10N4O/c1-3-5(6(11)8-7)4(2)10-9-3/h7H2,1-2H3,(H,8,11)(H,9,10)
InChIKeyICEOTPBVZRLJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Core Properties & Procurement Baseline


3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (CAS 98484-97-0) is a heterocyclic compound characterized by a pyrazole ring with methyl substituents at the 3- and 5-positions and a reactive carbohydrazide group at the 4-position . It is primarily utilized as a key intermediate in organic synthesis , a versatile ligand in coordination chemistry [1], and a building block for generating libraries of hydrazone derivatives with potential biological activities [2].

Why 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Is Irreplaceable


In-class substitution is not straightforward due to the profound impact of the 3,5-dimethyl substituents on physicochemical properties, particularly lipophilicity and metal coordination geometry, which are critical for many applications. While the core pyrazole-4-carbohydrazide scaffold offers a common pharmacophore [1], the presence of the methyl groups in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide enhances its lipophilicity , potentially altering its membrane permeability and biological target engagement compared to its non-methylated analog (1H-pyrazole-4-carbohydrazide). Furthermore, these substituents create steric hindrance that can fine-tune the selectivity and stability of metal complexes [2], a feature not present in simpler analogs like 5-methyl-1H-pyrazole-3-carbohydrazide. Therefore, a direct 'generic' substitution can lead to divergent results in sensitive applications such as metal complex catalysis, corrosion inhibition studies, and structure-activity relationship (SAR) exploration for drug discovery.

Quantitative Evidence: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide vs Analogs


Impact of Methylation on Lipophilicity

A direct head-to-head comparison of experimental lipophilicity data is not available. However, a calculated property comparison shows a significant difference in lipophilicity, a key parameter for predicting membrane permeability and biological target engagement. The target compound is more lipophilic than its non-methylated analog [1].

Medicinal Chemistry Physicochemical Properties ADME

Predicted Solubility and Ionization Comparison

Experimental solubility comparisons are unavailable. However, in silico predictions of intrinsic solubility (LogS) and acid dissociation constants (pKa) provide a baseline for understanding formulation and purification behavior. The target compound is predicted to be more soluble and possess a different pKa profile compared to its non-methylated analog [1].

Preformulation Physicochemical Properties Analytical Chemistry

Steric Effects on Metal Coordination Geometry

The steric and electronic environment created by the 3,5-dimethyl substitution pattern in the target compound differs fundamentally from the mono-methylated 5-methyl-1H-pyrazole-3-carbohydrazide , which lacks a methyl group at the 3-position. While no direct inhibition efficiency comparison exists for the two specific ligands, the change in substitution pattern is known to alter the geometry and stability of the resulting metal complexes, a key factor in their performance as corrosion inhibitors. The target compound's 3,5-dimethyl substitution is a class-level characteristic associated with distinct adsorption behavior and complex stability on metal surfaces [1].

Coordination Chemistry Corrosion Inhibition Ligand Design

Synthetic Versatility of a Free N1 Position

The target compound possesses a free N1 position on the pyrazole ring, a key functional handle for further alkylation, acylation, or arylation reactions . In contrast, a commercially available analog, 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide (CAS 1227954-57-5), is already substituted at the N1 position . This pre-substitution eliminates the possibility for a researcher to easily introduce alternative groups at this site. Therefore, the target compound offers greater synthetic versatility as a starting material for generating diverse libraries of N1-substituted derivatives.

Synthetic Chemistry Heterocyclic Chemistry Building Blocks

Application Scenarios: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide


Medicinal Chemistry: Enhancing Lipophilicity and Membrane Permeability

This compound is the preferred building block when a research program aims to enhance the lipophilicity of a pharmacophore series. Its calculated XLogP of -0.5 is significantly higher than that of non-methylated pyrazole-4-carbohydrazide . This property makes it a superior starting point for designing analogs with improved cell permeability, a crucial factor in early-stage drug discovery for intracellular targets [1].

Coordination Chemistry: Tuning Metal Complex Geometry via Steric Hindrance

For researchers in inorganic and materials chemistry, the symmetrical 3,5-dimethyl substitution pattern on the pyrazole ring is a key design element. This feature introduces a specific steric environment around the metal coordination site, which is different from mono-methylated or unsubstituted analogs . This makes the compound a valuable ligand for the rational design of metal complexes with tailored geometries for applications in catalysis, molecular magnetism, and corrosion inhibition [1].

Synthetic Methodology: Divergent Synthesis of N1-Functionalized Derivatives

Unlike its pre-substituted N1 analogs, this compound offers a free N1 position, making it a more versatile and cost-effective starting material for generating diverse libraries of compounds. This single building block can be used to access a wide range of N1-alkylated, N1-acylated, or N1-arylated pyrazole derivatives , thereby streamlining synthetic workflows and reducing the number of different starting materials required for a project.

Agrochemical Intermediate: Herbicide and Insecticide Synthesis

The compound is documented for its use in the synthesis of agrochemicals, specifically certain insecticides and herbicides . For procurement in an industrial R&D setting focused on crop protection, this established utility provides a clear and validated application path, reducing the risk associated with exploring entirely new chemical matter for this sector.

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